molecular formula C9H9BrN2 B149168 2-(Bromomethyl)-1-methyl-1H-benzimidazole CAS No. 136099-52-0

2-(Bromomethyl)-1-methyl-1H-benzimidazole

Cat. No.: B149168
CAS No.: 136099-52-0
M. Wt: 225.08 g/mol
InChI Key: JFEPMKWVPYPLOO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole ring substituted with a bromomethyl group at the 2-position and a methyl group at the 1-position. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole typically involves the bromination of 1-methyl-1H-benzimidazole. One common method is the reaction of 1-methyl-1H-benzimidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

1-methyl-1H-benzimidazole+NBSThis compound\text{1-methyl-1H-benzimidazole} + \text{NBS} \rightarrow \text{this compound} 1-methyl-1H-benzimidazole+NBS→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives of benzimidazole.

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: 1,2-dimethyl-1H-benzimidazole.

Scientific Research Applications

Chemistry

2-(Bromomethyl)-1-methyl-1H-benzimidazole serves as an intermediate in synthesizing various benzimidazole derivatives. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for developing new materials and catalysts.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionThe bromomethyl group can be replaced by nucleophiles, leading to diverse derivatives.
Coupling ReactionsCan be used in coupling reactions to form larger molecular frameworks.

Biological Applications

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of benzimidazoles exhibit significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties: Research indicates that this compound derivatives can inhibit cancer cell proliferation. A study found that specific derivatives exhibited potent antiproliferative effects against breast cancer cell lines .

Table 2: Biological Activities of Benzimidazole Derivatives

Activity TypeExample CompoundsMIC Values (µg/mL)
AntibacterialCompound 2g4 - 8
AntifungalCompound 1b, 2g64
AnticancerCompound targeting MDA-MB-231 cellsSignificant inhibition observed

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a therapeutic agent. It has been studied for its potential to inhibit specific enzymes or receptors involved in disease processes.

  • Enzyme Inhibition: Certain studies focus on its ability to inhibit cyclooxygenase enzymes, which are implicated in inflammation .

Case Studies

Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of this compound and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its efficacy against breast cancer cells .

Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound and its derivatives against a panel of bacterial and fungal strains. The study reported that some derivatives showed remarkable activity with MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole involves its interaction with biological molecules through its bromomethyl group This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzofuran: Similar in structure but contains a benzofuran ring instead of a benzimidazole ring.

    2-(Bromomethyl)indole: Contains an indole ring, which is structurally similar to benzimidazole.

    2-(Bromomethyl)naphthalene: Contains a naphthalene ring, differing in aromatic structure.

Uniqueness

2-(Bromomethyl)-1-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromomethyl-substituted compounds.

Biological Activity

2-(Bromomethyl)-1-methyl-1H-benzimidazole (BMBI) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a bromomethyl group attached to the benzimidazole ring, which enhances its reactivity and biological activity. This article explores the biological activities of BMBI, focusing on its antimicrobial, antioxidant, and potential therapeutic applications.

  • Molecular Formula : C9H10BrN2
  • Molecular Weight : Approximately 220.09 g/mol
  • Structure : The compound typically exists as a hydrobromide salt, improving its solubility in various solvents, which is advantageous for biological assays.

Synthesis

BMBI can be synthesized through various methods, including:

  • Condensation Reactions : Combining o-phenylenediamine with bromoacetophenone or N-methylanthranilic acid with formaldehyde and sodium bromide.
  • Characterization Techniques : The structure and purity of BMBI are confirmed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Antimicrobial Activity

Research indicates that BMBI exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

In studies where BMBI was tested alongside standard antibiotics, it demonstrated comparable or superior antimicrobial efficacy, suggesting its potential as a lead compound for antibiotic development .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Klebsiella pneumoniae20 µg/mL

Antioxidant Activity

The antioxidant capacity of BMBI has also been investigated. It was found to scavenge free radicals effectively, indicating its potential in preventing oxidative stress-related damage. In comparative studies:

  • IC50 Values : BMBI showed an IC50 of 24.85 µg/mL against free radicals, outperforming common antioxidants like ascorbic acid .

While specific mechanisms of action for BMBI are not fully elucidated, preliminary studies suggest that its biological activities may be linked to interactions with microbial DNA gyrase and other essential enzymes involved in bacterial replication and metabolism . Molecular docking studies have provided insights into the binding affinities of BMBI with these targets.

Case Studies

  • Study on Antimicrobial Resistance :
    A recent study highlighted the role of BMBI in combating multi-drug resistant strains of bacteria. The compound was shown to enhance the efficacy of existing antibiotics when used in combination therapies, indicating its potential as an adjuvant treatment .
  • Evaluation of Antioxidant Properties :
    In a controlled experiment assessing the antioxidant activity of various compounds, BMBI was found to significantly reduce lipid peroxidation in vitro, demonstrating its protective effects against cellular damage caused by oxidative stress .

Properties

IUPAC Name

2-(bromomethyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPMKWVPYPLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383549
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136099-52-0
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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